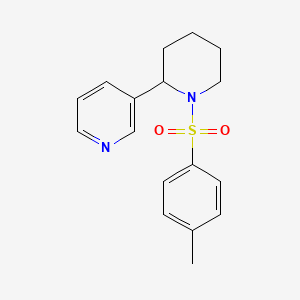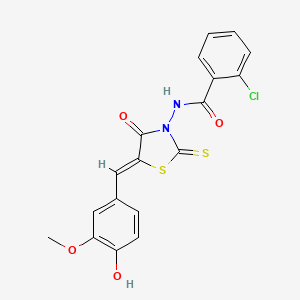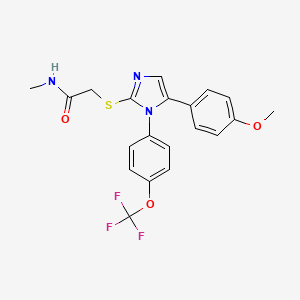![molecular formula C23H22N4O B2928794 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide CAS No. 862810-50-2](/img/structure/B2928794.png)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the one-pot three-component reaction catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride . The reaction conditions often include heating in solvents like acetonitrile to ensure good solubility and reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which can be used to develop anti-inflammatory drugs . Additionally, its anticancer properties are being explored for the treatment of various cancers, including breast cancer . In the field of antimicrobial research, this compound has shown promising activity against different bacterial strains .
Mecanismo De Acción
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the biosynthesis of prostaglandins that mediate inflammation . In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide include other imidazo[1,2-a]pyrimidine derivatives such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 2-methylimidazo[1,2-a]pyridine .
Uniqueness: What sets this compound apart is its high potency and selectivity as a COX-2 inhibitor, making it a promising candidate for developing new anti-inflammatory drugs . Its unique structure also allows for various chemical modifications, enhancing its potential for diverse biological applications .
Propiedades
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKVSTHRRPPGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2928711.png)
![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)


![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2928722.png)

![3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2928725.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2928726.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)
![(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide](/img/structure/B2928729.png)

![1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one](/img/structure/B2928731.png)
![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)
